molecular formula C13H20ClNO2 B1201865 5-Demethylbupranolol CAS No. 83661-89-6

5-Demethylbupranolol

Katalognummer: B1201865
CAS-Nummer: 83661-89-6
Molekulargewicht: 257.75 g/mol
InChI-Schlüssel: JRUUGPTUDLVBJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Demethylbupranolol is a chemical compound that features a tert-butylamino group, a chlorophenoxy group, and a propanol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Demethylbupranolol typically involves the reaction of 6-chlorophenol with epichlorohydrin to form 3-(6-chlorophenoxy)-1,2-epoxypropane. This intermediate is then reacted with tert-butylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-Demethylbupranolol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol backbone can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

5-Demethylbupranolol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Demethylbupranolol involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylamino group may play a role in binding to active sites, while the chlorophenoxy group can influence the compound’s overall reactivity and stability. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(tert-Butylamino)-3-(4-chlorophenoxy)-2-propanol: Similar structure but with a different position of the chlorine atom.

    1-(tert-Butylamino)-3-(2-chlorophenoxy)-2-propanol: Another positional isomer with the chlorine atom in the ortho position.

    1-(tert-Butylamino)-3-(6-fluorophenoxy)-2-propanol: Similar compound with a fluorine atom instead of chlorine.

Uniqueness

5-Demethylbupranolol is unique due to the specific positioning of the chlorine atom in the para position, which can influence its chemical reactivity and biological activity. This compound’s unique structure allows for specific interactions with molecular targets, making it valuable for various research and industrial applications.

Eigenschaften

CAS-Nummer

83661-89-6

Molekularformel

C13H20ClNO2

Molekulargewicht

257.75 g/mol

IUPAC-Name

1-(tert-butylamino)-3-(2-chlorophenoxy)propan-2-ol

InChI

InChI=1S/C13H20ClNO2/c1-13(2,3)15-8-10(16)9-17-12-7-5-4-6-11(12)14/h4-7,10,15-16H,8-9H2,1-3H3

InChI-Schlüssel

JRUUGPTUDLVBJC-UHFFFAOYSA-N

SMILES

CC(C)(C)NCC(COC1=CC=CC=C1Cl)O

Kanonische SMILES

CC(C)(C)NCC(COC1=CC=CC=C1Cl)O

Synonyme

1-(tert-butylamino)-3-(6-chlorophenoxy)-2-propanol
2-(2-hydroxy-3-tert-butylaminopropoxy)chlorobenzene
5-demethylbupranolol
5-demethylbupranolol hydrochloride
D 69-12
K 105

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.